molecular formula C19H20BrN3O4 B2528809 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate CAS No. 1210701-48-6

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate

Cat. No.: B2528809
CAS No.: 1210701-48-6
M. Wt: 434.29
InChI Key: TXAXNAOIYMMOBQ-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate is a useful research compound. Its molecular formula is C19H20BrN3O4 and its molecular weight is 434.29. The purity is usually 95%.
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Scientific Research Applications

Selective Killing of Bacterial Persisters

This compound has been studied for its potential to selectively kill bacterial persisters that can tolerate antibiotic treatment without affecting normal antibiotic-sensitive cells. It suggests a novel approach for eradicating bacterial persisters, which are a major challenge in treating infections due to their tolerance to antibiotics. This could provide a significant advancement in the treatment of persistent bacterial infections by reverting persisters to antibiotic-sensitive states, thereby enhancing the effectiveness of existing antibiotics (Kim et al., 2011).

PET Imaging of Serotonin Receptors

The compound has been explored for its role in developing new PET tracers for serotonin 5-HT1A receptors. This research is crucial for advancing our understanding of neuropsychiatric disorders by providing a tool for improved in vivo quantification of 5-HT1A receptors. Such developments could facilitate the diagnosis and monitoring of disorders like depression and anxiety, contributing to better therapeutic strategies (García et al., 2014).

Antimicrobial Activities

Research has demonstrated the synthesis of novel derivatives of this compound with significant antimicrobial activities. These compounds have been shown to possess good or moderate activities against various microorganisms, indicating their potential as new antimicrobial agents. This opens up new avenues for the development of antimicrobial drugs to combat resistant strains of bacteria and fungi (Bektaş et al., 2007).

Anti-Inflammatory and Analgesic Agents

The compound has also been involved in the synthesis of novel derivatives with anti-inflammatory and analgesic properties. These findings suggest potential applications in developing new medications for treating inflammation and pain, which could benefit patients with various inflammatory conditions and chronic pain (Abu‐Hashem et al., 2020).

Exploration in Neuropharmacology

Furthermore, derivatives of this compound have been evaluated for their affinity and selectivity towards different serotonin receptors, which play a crucial role in various brain functions and psychiatric conditions. The research has contributed to the understanding of receptor-ligand interactions and the development of receptor-specific drugs, offering potential therapeutic applications for mental health disorders (Corradetti et al., 2005).

Properties

IUPAC Name

[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O4/c1-26-17-4-2-16(3-5-17)22-6-8-23(9-7-22)18(24)13-27-19(25)14-10-15(20)12-21-11-14/h2-5,10-12H,6-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAXNAOIYMMOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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